molecular formula C13H16O6 B14738829 2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid CAS No. 6270-24-2

2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid

Cat. No.: B14738829
CAS No.: 6270-24-2
M. Wt: 268.26 g/mol
InChI Key: BOFBFICZQAUAIS-UHFFFAOYSA-N
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Description

2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid is an organic compound with a complex structure that includes a carboxymethyloxy group and a propan-2-ylphenoxy group

Preparation Methods

The synthesis of 2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to produce the desired compound with high specificity.

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules

    Biology: This compound can be used in the study of biochemical pathways and enzyme interactions. Its ability to interact with biological molecules makes it a valuable tool for research in molecular biology and biochemistry.

    Medicine: Potential applications in drug development and therapeutic treatments. Its interactions with biological targets can be explored for the development of new medications.

    Industry: Used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism by which 2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and cellular processes. For example, the compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

6270-24-2

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

IUPAC Name

2-[2-(carboxymethoxy)-3-propan-2-ylphenoxy]acetic acid

InChI

InChI=1S/C13H16O6/c1-8(2)9-4-3-5-10(18-6-11(14)15)13(9)19-7-12(16)17/h3-5,8H,6-7H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

BOFBFICZQAUAIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OCC(=O)O)OCC(=O)O

Origin of Product

United States

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